

# YKL-06-061 Off-Target Kinase Inhibition Profile: A Technical Guide

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Compound of Interest		
Compound Name:	YKL-06-061	
Cat. No.:	B15602663	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of **YKL-06-061**. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental data to support your research and development efforts.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **YKL-06-061**?

A1: **YKL-06-061** is a potent and selective second-generation inhibitor of Salt-Inducible Kinases (SIKs), with specific activity against SIK1, SIK2, and SIK3.[1][2][3][4][5]

Q2: How selective is YKL-06-061?

A2: **YKL-06-061** demonstrates high overall selectivity. In a KinomeScan profiling against 468 human kinases at a 1  $\mu$ M concentration, only 16 kinases showed significant binding.[6] Notably, only one kinase, Fyn-related kinase (FRK), was inhibited more strongly than the primary SIK targets.[5][6]

Q3: What are the known off-target kinases for YKL-06-061?

A3: Besides its primary targets (SIK1, SIK2, SIK3), **YKL-06-061** has been shown to inhibit other kinases. The most potent off-target is FRK. Other notable off-targets include CSF1R,



p38 $\alpha$ , p38 $\beta$ , EphB1, and TNK2. To a lesser extent, it also inhibits KIT, Src, BRK, PDGFR $\beta$ , and NLK.[2]

Q4: My experimental results suggest off-target effects. How can I confirm this?

A4: If you suspect off-target effects are influencing your results, consider the following:

- Dose-response analysis: Determine if the observed phenotype correlates with the IC50 values of known off-targets.
- Counter-screening: Test YKL-06-061 in cell lines or systems where the suspected off-target kinase is known to play a key role.
- Use of more selective inhibitors: Compare the effects of **YKL-06-061** with other SIK inhibitors that have a different off-target profile.
- Rescue experiments: If possible, overexpress a resistant mutant of the suspected off-target kinase to see if it reverses the observed phenotype.

## **Troubleshooting Guide**



Issue	Possible Cause	Recommended Action
Unexpected phenotype observed at higher concentrations.	The concentration of YKL-06-061 being used may be high enough to inhibit off-target kinases, leading to confounding effects.	Refer to the IC50 values in the data tables below. If your working concentration is approaching the IC50 of known off-targets, consider lowering the concentration or using an alternative inhibitor with a different selectivity profile.
Discrepancy in results compared to other SIK inhibitors.	Different SIK inhibitors have distinct off-target profiles. The observed discrepancy may be due to the inhibition of a specific off-target kinase by YKL-06-061 that is not affected by the other inhibitor.	Carefully compare the kinome scan data for the inhibitors being used. This can help identify unique off-target interactions that may explain the differing results.
Toxicity or unexpected cell death.	Inhibition of certain off-target kinases, such as those involved in critical cell survival pathways, could lead to toxicity. For example, p38 kinases are involved in stress responses.	Evaluate the health of your cells using viability assays. If toxicity is observed, consider if any of the known off-targets of YKL-06-061 could be responsible for this effect in your specific cellular context.

# Quantitative Data: YKL-06-061 Kinase Inhibition Profile

The following tables summarize the inhibitory activity of **YKL-06-061** against its primary SIK targets and known off-target kinases.

Table 1: On-Target SIK Inhibition



Kinase	IC50 (nM)
SIK1	6.56[1][2][3][4]
SIK2	1.77[1][2][3][4]
SIK3	20.5[1][2][3][4]

Table 2: Off-Target Kinase Inhibition

Kinase	IC50 (nM)
FRK	1.1[2][5]
CSF1R	9.66[2]
p38α	10.1[2]
TNK2	10.5[2]
p38β	9.64[2]
EphB1	16.4[2]
BRK	24.1[2]
Src	58.8[2]
PDGFRβ	103[2]
NLK	132[2]
KIT	153[2]

# **Experimental Protocols**

KinomeScan™ Profiling

The kinase selectivity of **YKL-06-061** was determined using the KinomeScan<sup>™</sup> platform (DiscoverX). This method is based on a competitive binding assay that quantitatively measures the interaction of a compound with a panel of kinases.



- Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger interaction of the test compound with the kinase.
- Experimental Setup: **YKL-06-061** was screened at a concentration of 1 μM against a panel of 468 human kinases.[6] The results are reported as a score, which represents the percent of the kinase relative to a DMSO control. A lower score indicates stronger binding.[6]

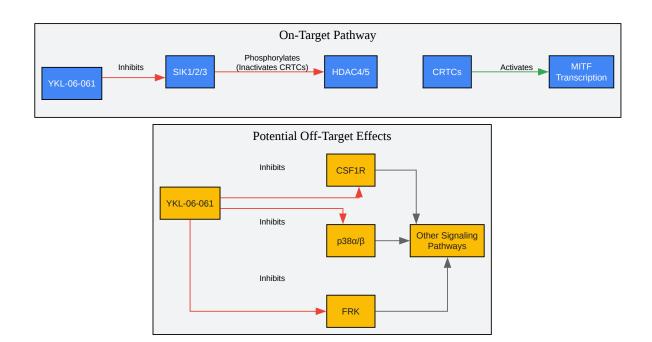
#### Biochemical IC50 Determination

Biochemical enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) of **YKL-06-061** against specific kinases. While the exact protocols for each kinase may vary, a general methodology is described below.

- Principle: The assay measures the ability of an inhibitor to reduce the enzymatic activity of a kinase. This is typically done by quantifying the phosphorylation of a substrate.
- General Protocol:
  - The kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer.
  - YKL-06-061 is added at various concentrations.
  - The reaction is allowed to proceed for a set amount of time at a controlled temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is measured. This
    can be done using various methods, such as radioactivity (e.g., <sup>33</sup>P-ATP), fluorescence, or
    luminescence-based assays.
  - IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

### **Visualizations**

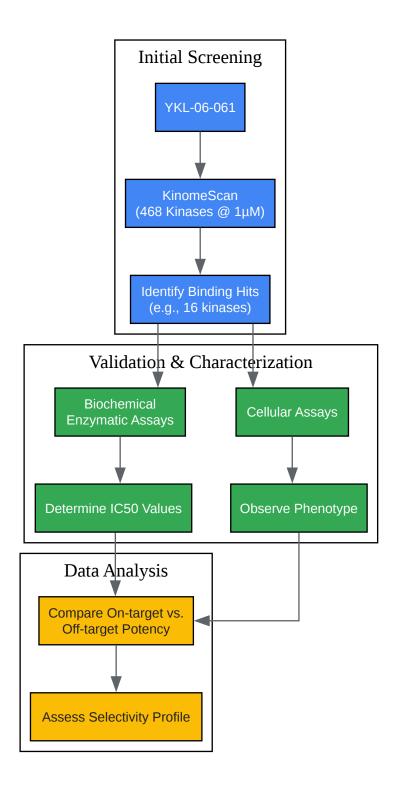




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Caption: On-target vs. potential off-target pathways of YKL-06-061.





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Caption: Workflow for characterizing kinase inhibitor selectivity.



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